1,2,3,4,6,11-Hexahydro-5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2-naphthacenecarboxylic Acid
CAS No.: 75694-21-2
Cat. No.: VC20871393
Molecular Formula: C20H14O8
Molecular Weight: 382.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75694-21-2 |
|---|---|
| Molecular Formula | C20H14O8 |
| Molecular Weight | 382.3 g/mol |
| IUPAC Name | 5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H14O8/c1-28-11-4-2-3-8-13(11)19(25)15-14(16(8)22)17(23)9-5-7(20(26)27)6-10(21)12(9)18(15)24/h2-4,7,23-24H,5-6H2,1H3,(H,26,27) |
| Standard InChI Key | IRFVPSSGZHITLW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4=O)C(=O)O)C(=C3C2=O)O)O |
| Canonical SMILES | COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4=O)C(=O)O)C(=C3C2=O)O)O |
Introduction
Synthesis and Preparation
The synthesis of anthracyclines often involves complex multi-step processes, including Diels-Alder reactions and subsequent modifications to introduce hydroxyl and methoxy groups . For this specific compound, the synthesis would likely involve:
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Starting Materials: Possibly involving naphthacene derivatives or precursors.
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Reaction Conditions: High temperatures, specific catalysts, and controlled environments to achieve the desired functionalization.
Biological Activity
Anthracyclines are well-known for their antineoplastic properties, acting primarily by intercalating DNA and inhibiting topoisomerase II . While specific data on 1,2,3,4,6,11-Hexahydro-5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2-naphthacenecarboxylic Acid is not available, related compounds have shown significant activity against various cancer cell lines.
Research Findings and Data
Due to the lack of specific research on this compound, we rely on general trends in anthracycline research:
| Compound | Biological Activity | Solubility | Synthesis Complexity |
|---|---|---|---|
| Anthracyclines | High antineoplastic activity | Limited in water, soluble in organic solvents | Complex multi-step synthesis |
| Derivatives (e.g., Doxorubicin) | Varied, depending on modifications | Similar to anthracyclines | Often involves Diels-Alder reactions |
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